molecular formula C9H11NO3S2 B14618641 L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester CAS No. 60654-21-9

L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester

Cat. No.: B14618641
CAS No.: 60654-21-9
M. Wt: 245.3 g/mol
InChI Key: WLIPIVYUXABDSI-LURJTMIESA-N
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Description

L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is a chemical compound with the molecular formula C9H11NO3S2 It is a derivative of L-cysteine, an amino acid that contains a thiol group The compound features a thienylcarbonyl group attached to the nitrogen atom of the cysteine, and a methyl ester group attached to the carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of L-cysteine with 2-thienylcarbonyl chloride in the presence of a base, such as triethylamine, to form the N-(2-thienylcarbonyl) derivative. This intermediate is then esterified with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group in the thienylcarbonyl moiety can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids

    Reduction: Alcohols

    Substitution: Amides, other ester derivatives

Scientific Research Applications

L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential role in modulating biological pathways involving cysteine residues.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with biological molecules through its thiol and ester groups. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. The ester group can undergo hydrolysis to release the active cysteine derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteine, N-(2-furylcarbonyl)-, methyl ester
  • L-Cysteine, N-(2-pyridylcarbonyl)-, methyl ester
  • L-Cysteine, N-(2-phenylcarbonyl)-, methyl ester

Uniqueness

L-Cysteine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of sulfur-containing heterocycles and in studies involving sulfur biochemistry.

Properties

CAS No.

60654-21-9

Molecular Formula

C9H11NO3S2

Molecular Weight

245.3 g/mol

IUPAC Name

methyl (2R)-3-sulfanyl-2-(thiophene-2-carbonylamino)propanoate

InChI

InChI=1S/C9H11NO3S2/c1-13-9(12)6(5-14)10-8(11)7-3-2-4-15-7/h2-4,6,14H,5H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

WLIPIVYUXABDSI-LURJTMIESA-N

Isomeric SMILES

COC(=O)[C@H](CS)NC(=O)C1=CC=CS1

Canonical SMILES

COC(=O)C(CS)NC(=O)C1=CC=CS1

Origin of Product

United States

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